molecular formula C6H10N2S B11809563 2-Isopropylthiazol-4-amine

2-Isopropylthiazol-4-amine

Cat. No.: B11809563
M. Wt: 142.22 g/mol
InChI Key: ALPLYSVLZBLMDL-UHFFFAOYSA-N
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Description

2-Isopropylthiazol-4-amine is a heterocyclic compound that features a thiazole ring substituted with an isopropyl group at the 2-position and an amine group at the 4-position. Thiazoles are known for their diverse biological activities and are found in various bioactive molecules, including drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropylthiazol-4-amine typically involves the condensation of thiourea with an appropriate α-haloketone, followed by cyclization. One common method includes the reaction of 2-bromoacetone with thiourea under basic conditions to form the thiazole ring .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Isopropylthiazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Isopropylthiazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Isopropylthiazol-4-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
  • 5-(4-Isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol

Uniqueness

2-Isopropylthiazol-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other thiazole derivatives, it may exhibit different pharmacological profiles and applications .

Properties

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

2-propan-2-yl-1,3-thiazol-4-amine

InChI

InChI=1S/C6H10N2S/c1-4(2)6-8-5(7)3-9-6/h3-4H,7H2,1-2H3

InChI Key

ALPLYSVLZBLMDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CS1)N

Origin of Product

United States

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